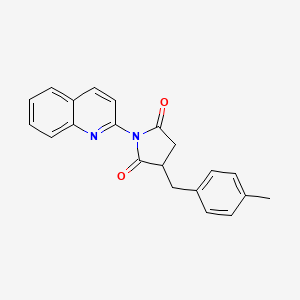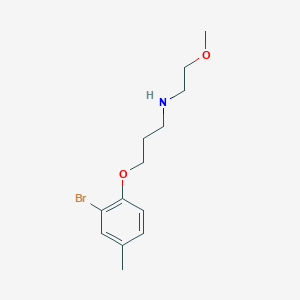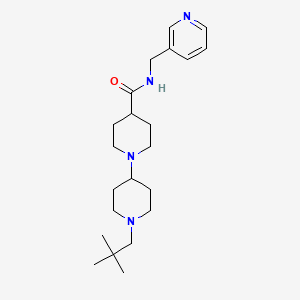
3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of biomedical research. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which is an enzyme involved in various physiological processes, including insulin signaling, cell proliferation, and differentiation.
作用機序
3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedioneβ is a serine/threonine kinase that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis. The this compoundβ inhibitor VIII binds to the ATP-binding site of this compoundβ, leading to the inhibition of its kinase activity. This inhibition results in the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The this compoundβ inhibitor VIII has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, this compoundβ inhibition has been suggested to promote neuronal survival and reduce neuroinflammation. In diabetes, this compoundβ inhibition has been shown to improve insulin sensitivity and glucose metabolism.
実験室実験の利点と制限
The 3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedioneβ inhibitor VIII has several advantages for lab experiments. This compound is highly potent and selective for this compoundβ, making it an ideal tool for studying the role of this compoundβ in various physiological processes. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
The 3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedioneβ inhibitor VIII has several potential future directions in scientific research. In cancer research, this compound could be used as a potential therapeutic agent for the treatment of various types of cancer. In neurodegenerative diseases, this compoundβ inhibition could be further studied as a potential therapeutic target for the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In diabetes research, this compoundβ inhibition could be further studied as a potential therapeutic target for improving insulin sensitivity and glucose metabolism.
In conclusion, the this compoundβ inhibitor VIII is a potent and selective inhibitor of this compoundβ, which has gained significant attention in the field of biomedical research. This compound has several potential applications in cancer research, neurodegenerative diseases, and diabetes. Further research is needed to fully understand the potential of this compound as a therapeutic agent in various diseases.
合成法
The synthesis of 3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is a multi-step process that involves the reaction of 2-quinolinecarboxaldehyde with malononitrile followed by Michael addition with 4-methylbenzylidenemalononitrile. The resulting product is then cyclized with phthalic anhydride to yield the final compound.
科学的研究の応用
The 3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedioneβ inhibitor VIII has been extensively used in various scientific research studies, including cancer research, neurodegenerative diseases, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, this compoundβ inhibition has been suggested as a potential therapeutic target for Alzheimer's disease, Parkinson's disease, and Huntington's disease. In diabetes research, this compoundβ inhibition has been shown to improve insulin sensitivity and glucose metabolism.
特性
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-quinolin-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-6-8-15(9-7-14)12-17-13-20(24)23(21(17)25)19-11-10-16-4-2-3-5-18(16)22-19/h2-11,17H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNVZOBJXLCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5004419.png)
![4-(3-chloro-4-methylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5004422.png)
![4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5004430.png)

![ethyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5004447.png)

![N,N-diethyl-2-[2-(4-ethylphenoxy)ethoxy]ethanamine](/img/structure/B5004460.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5004468.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5004474.png)
![ethyl 2-(acetylamino)-5-[(butylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5004478.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5004480.png)

![N-(2-chlorophenyl)-3-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5004502.png)